2-Isothiocyanato-4-methylpyridine
Overview
Description
2-Isothiocyanato-4-methylpyridine is an organic compound with the molecular formula C7H6N2S and a molecular weight of 150.201 g/mol . It is a derivative of pyridine, characterized by the presence of an isothiocyanate group (-N=C=S) attached to the second position and a methyl group attached to the fourth position of the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including 2-isothiocyanato-4-methylpyridine, typically involves the reaction of amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . Another method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of a base . These reactions are generally carried out under mild conditions and can yield high purity products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned methods. The process typically includes steps for purification and quality control to ensure the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction can be used under controlled conditions.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Isothiocyanato-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isothiocyanato-4-methylpyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and disrupt cellular processes . The compound can activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
- Sulforaphane
- Phenethyl isothiocyanate
Comparison: 2-Isothiocyanato-4-methylpyridine is unique due to its pyridine ring structure, which imparts different electronic properties compared to other isothiocyanates like phenyl isothiocyanate and sulforaphane. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-isothiocyanato-4-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-8-7(4-6)9-5-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXRRXYFRTOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366581 | |
Record name | 2-isothiocyanato-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22400-44-8 | |
Record name | 2-isothiocyanato-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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